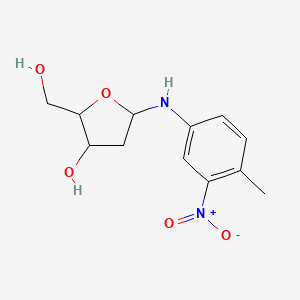
2-deoxy-N-(4-methyl-3-nitrophenyl)-alpha-D-erythro-pentofuranosylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-deoxy-N-(4-methyl-3-nitrophenyl)-alpha-D-erythro-pentofuranosylamine, also known as 4-MeONP-5-deoxy-5-iodo-1-thio-D-erythro-pentofuranosylamine, is a synthetic nucleoside analog. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and molecular biology.
Mechanism of Action
The mechanism of action of 2-deoxy-N-(4-methyl-3-nitrophenyl)-alpha-D-erythro-pentofuranosylamine involves its incorporation into DNA and RNA molecules. Once incorporated, it inhibits the activity of polymerases, which are enzymes responsible for the replication of DNA and RNA. This leads to the inhibition of viral replication and the induction of DNA damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific biological process being studied. In general, it has been shown to inhibit the replication of DNA and RNA viruses, induce DNA damage, and affect nucleoside transporter activity in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 2-deoxy-N-(4-methyl-3-nitrophenyl)-alpha-D-erythro-pentofuranosylamine in lab experiments include its ability to selectively inhibit viral replication and induce DNA damage. Additionally, it can be used to study the role of nucleoside transporters in cancer cells. However, its use is limited by its potential toxicity and the need for careful handling.
Future Directions
There are several future directions for research involving 2-deoxy-N-(4-methyl-3-nitrophenyl)-alpha-D-erythro-pentofuranosylamine. These include:
1. Investigating its potential as a treatment for viral infections, particularly those caused by DNA and RNA viruses.
2. Studying its effects on nucleoside transporter activity in cancer cells and its potential as a therapeutic agent for cancer.
3. Further investigating its mechanism of action and its effects on DNA repair processes.
4. Developing new analogs of this compound with improved selectivity and reduced toxicity.
Conclusion
In conclusion, this compound is a synthetic nucleoside analog that has been extensively studied for its potential applications in scientific research. Its ability to selectively inhibit viral replication and induce DNA damage makes it a valuable tool for studying various biological processes. However, its use is limited by its potential toxicity and the need for careful handling. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 2-deoxy-N-(4-methyl-3-nitrophenyl)-alpha-D-erythro-pentofuranosylamine involves the reaction of 5-deoxy-5-iodo-1-thio-D-erythro-pentofuranosylamine with 4-methyl-3-nitrobenzaldehyde. The reaction is catalyzed by trifluoroacetic acid and the product is isolated through column chromatography.
Scientific Research Applications
2-deoxy-N-(4-methyl-3-nitrophenyl)-alpha-D-erythro-pentofuranosylamine has been used as a research tool to study various biological processes. It has been shown to inhibit the replication of DNA and RNA viruses, making it a potential treatment for viral infections. Additionally, it has been used to study the role of nucleoside transporters in cancer cells and to investigate the mechanisms of DNA repair.
properties
IUPAC Name |
2-(hydroxymethyl)-5-(4-methyl-3-nitroanilino)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-7-2-3-8(4-9(7)14(17)18)13-12-5-10(16)11(6-15)19-12/h2-4,10-13,15-16H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXAQKREJCGGLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CC(C(O2)CO)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

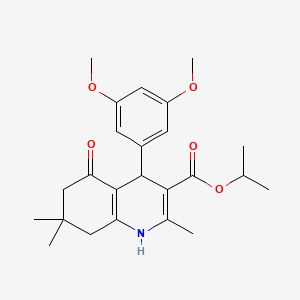

![N-benzyl-1-cyclobutyl-N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4969323.png)
![5-[(3,4-difluorophenoxy)methyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4969337.png)
![5-{4-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4969343.png)
![N-(4-chlorophenyl)-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4969353.png)

![2-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4969358.png)
![2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-5-(methylthio)benzamide](/img/structure/B4969372.png)
![1-(3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B4969375.png)
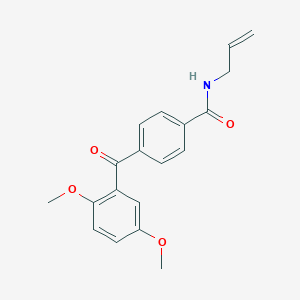
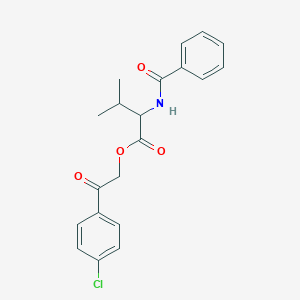
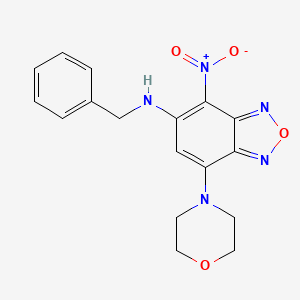
![1-(4-methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4969420.png)